1-Methylindoline-5-carbaldehyde
Overview
Description
1-Methylindoline-5-carbaldehyde is an organic compound with the molecular formula C10H11NO It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs This compound is characterized by the presence of a methyl group at the nitrogen atom and an aldehyde group at the 5-position of the indoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylindoline-5-carbaldehyde can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol. This reaction yields the corresponding tricyclic indole, which can be further processed to obtain this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Methylindoline-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The indoline ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products Formed:
Oxidation: 1-Methylindoline-5-carboxylic acid.
Reduction: 1-Methylindoline-5-methanol.
Substitution: Various substituted indoline derivatives depending on the reagent used.
Scientific Research Applications
1-Methylindoline-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methylindoline-5-carbaldehyde and its derivatives involves interactions with various molecular targets and pathways. For instance, indole derivatives are known to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression. The specific mechanism depends on the structure of the derivative and its target .
Comparison with Similar Compounds
- 5-Methylindoline
- 5-amino-1-N-Methylindole
- 6-Fluoro-7-methylindole-3-carboxaldehyde
Comparison: 1-Methylindoline-5-carbaldehyde is unique due to the presence of both a methyl group at the nitrogen atom and an aldehyde group at the 5-positionIn contrast, similar compounds may lack one of these functional groups, resulting in different chemical properties and applications .
Properties
IUPAC Name |
1-methyl-2,3-dihydroindole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-11-5-4-9-6-8(7-12)2-3-10(9)11/h2-3,6-7H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQGVTARHLDSTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344222 | |
Record name | 1-methylindoline-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30344222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60082-02-2 | |
Record name | 1-methylindoline-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30344222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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